Lipophilicity advantage of the trifluoromethyl moiety over hydrogen and methyl substituents
The target compound exhibits an XLogP3 of 0.7, compared to -0.2 for the des‑CF3 analog (1-(5-aminopyridin-2-yl)azetidin-3-ol) and 0 for the 3-methyl analog [1][2][3]. This 0.9 log unit advantage versus the hydrogen analog and 0.7 log unit advantage versus the methyl analog reflects a substantial increase in passive membrane permeability potential. The shift into positive log P territory suggests that the target compound is a more suitable fragment for CNS‑penetrant programs or targets requiring intracellular access.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 1-(5-Aminopyridin-2-yl)azetidin-3-ol (XLogP3 -0.2); 1-(5-Aminopyridin-2-yl)-3-methylazetidin-3-ol (XLogP3 0) |
| Quantified Difference | Delta 0.9 vs des‑CF3; delta 0.7 vs methyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Procurement of the target compound provides a fragment with higher intrinsic lipophilicity, reducing the need for late-stage alkylation that could compromise synthetic tractability.
- [1] PubChem CID 121203378. 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol. XLogP3-AA = 0.7. https://pubchem.ncbi.nlm.nih.gov/compound/121203378 View Source
- [2] PubChem CID 57431525. 1-(5-Aminopyridin-2-yl)azetidin-3-ol. XLogP3-AA = -0.2. https://pubchem.ncbi.nlm.nih.gov/compound/57431525 View Source
- [3] PubChem CID 90105142. 1-(5-Aminopyridin-2-yl)-3-methylazetidin-3-ol. XLogP3-AA = 0. https://pubchem.ncbi.nlm.nih.gov/compound/90105142 View Source
